Cas no 40463-78-3 (4-Amino-saligenin)

4-Amino-saligenin 化学的及び物理的性質
名前と識別子
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- 4-Amino-2-hydroxybenzyl alcohol
- 5-amino-2-(hydroxymethyl)phenol
- 4-amino-2-hydroxy-benzyl alcohol
- D76340
- 4-Amino-saligenin
- BS-46038
- CS-0103176
- AKOS006338662
- SCHEMBL6935962
- 40463-78-3
-
- MDL: MFCD19205361
- インチ: 1S/C7H9NO2/c8-6-2-1-5(4-9)7(10)3-6/h1-3,9-10H,4,8H2
- InChIKey: HDEZKWUFSMWOCB-UHFFFAOYSA-N
- SMILES: OC1C=C(C=CC=1CO)N
計算された属性
- 精确分子量: 139.063328530g/mol
- 同位素质量: 139.063328530g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 氢键受体数量: 3
- 重原子数量: 10
- 回転可能化学結合数: 1
- 複雑さ: 108
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 66.5
- XLogP3: 0.6
4-Amino-saligenin Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Ambeed | A810942-1g |
5-Amino-2-(hydroxymethyl)phenol |
40463-78-3 | 97% | 1g |
$342.0 | 2023-05-20 | |
Chemenu | CM336267-10g |
4-amino-2-hydroxybenzyl alcohol |
40463-78-3 | 95%+ | 10g |
$1190 | 2021-06-16 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-HO426-5g |
4-Amino-saligenin |
40463-78-3 | 97% | 5g |
6990CNY | 2021-05-07 | |
TRC | A414780-1000mg |
4-Amino-saligenin |
40463-78-3 | 1g |
$ 1499.00 | 2023-04-19 | ||
Chemenu | CM336267-250mg |
4-amino-2-hydroxybenzyl alcohol |
40463-78-3 | 95%+ | 250mg |
$108 | 2022-06-11 | |
TRC | A414780-500mg |
4-Amino-saligenin |
40463-78-3 | 500mg |
$ 800.00 | 2023-09-09 | ||
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBT8150-100mg |
5-amino-2-(hydroxymethyl)phenol |
40463-78-3 | 95% | 100mg |
¥218.0 | 2024-04-19 | |
A2B Chem LLC | AF91717-1g |
5-Amino-2-(hydroxymethyl)phenol |
40463-78-3 | 98% | 1g |
$720.00 | 2024-04-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1173816-1g |
5-Amino-2-(hydroxymethyl)phenol |
40463-78-3 | 97% | 1g |
¥3312.00 | 2024-05-14 | |
TRC | A414780-1g |
4-Amino-saligenin |
40463-78-3 | 1g |
$ 1240.00 | 2022-06-08 |
4-Amino-saligenin 関連文献
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Yan-Yan Li,Hua Lin RSC Adv., 2017,7, 8082-8089
-
Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926
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Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
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Yueyuan Mao,Keyin Liu,Guanglei Lv,Ying Wen,Xingjun Zhu,Haichuang Lan,Tao Yi Chem. Commun., 2015,51, 6667-6670
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Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670
-
Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
4-Amino-saligeninに関する追加情報
Introduction to 5-Amino-2-(hydroxymethyl)phenol (CAS No. 40463-78-3)
5-Amino-2-(hydroxymethyl)phenol, identified by its Chemical Abstracts Service (CAS) number 40463-78-3, is a versatile organic compound with significant applications in pharmaceutical chemistry and biochemical research. This compound, featuring both amino and hydroxymethyl functional groups on a phenolic backbone, exhibits unique reactivity that makes it valuable in synthetic chemistry and as an intermediate in drug development.
The molecular structure of 5-Amino-2-(hydroxymethyl)phenol consists of a benzene ring substituted with an amino group at the 5-position and a hydroxymethyl group at the 2-position. This arrangement imparts distinct chemical properties, including the ability to participate in nucleophilic substitution reactions, condensation reactions, and redox processes. Such characteristics have positioned this compound as a key building block in the synthesis of more complex molecules.
In recent years, 5-Amino-2-(hydroxymethyl)phenol has garnered attention in the field of medicinal chemistry due to its potential as a precursor for bioactive molecules. Researchers have explored its utility in constructing heterocyclic scaffolds, which are prevalent in many pharmacologically active agents. For instance, derivatives of this compound have been investigated for their role in developing antimicrobial and anti-inflammatory agents. The hydroxymethyl group provides a site for further functionalization, enabling the creation of diverse chemical entities with tailored biological activities.
One of the most compelling aspects of 5-Amino-2-(hydroxymethyl)phenol is its role in the synthesis of enzyme inhibitors. The phenolic and amino groups facilitate interactions with biological targets, making it a suitable candidate for designing molecules that modulate enzyme function. Recent studies have highlighted its application in developing inhibitors targeting metabolic pathways implicated in diseases such as diabetes and cancer. The ability to modify its structure allows researchers to fine-tune binding affinity and selectivity, enhancing therapeutic efficacy.
The compound's reactivity also makes it valuable in materials science applications. For example, it has been utilized in the preparation of polymers and coatings where its functional groups contribute to cross-linking and stabilization. Additionally, its ability to undergo oxidation-reduction reactions has been explored in electrochemical systems, where it serves as a redox-active species.
From a synthetic perspective, 5-Amino-2-(hydroxymethyl)phenol offers a practical route to more complex aromatic compounds through various coupling and condensation reactions. Its incorporation into larger molecular frameworks has been demonstrated in the synthesis of natural product analogs, where its structural motif mimics key pharmacophores found in biologically active substances. This adaptability underscores its importance as a synthetic intermediate.
The pharmaceutical industry has leveraged 5-Amino-2-(hydroxymethyl)phenol in the development of novel therapeutic agents. Its derivatives have been tested for their potential in treating neurological disorders, where precise modulation of molecular interactions is critical. Furthermore, its role in generating prodrugs—compounds that require metabolic activation to exert their therapeutic effect—has been investigated. The compound's structural features facilitate the design of prodrugs with improved bioavailability and targeted release profiles.
In academic research, 5-Amino-2-(hydroxymethyl)phenol continues to be a subject of interest due to its mechanistic insights into organic transformations. Studies focusing on its reaction pathways have contributed to a deeper understanding of how functional groups influence chemical reactivity. These findings not only advance theoretical knowledge but also inform practical strategies for optimizing synthetic routes.
The environmental impact of using 5-Amino-2-(hydroxymethyl)phenol as an intermediate has also been examined. Efforts have been made to develop greener synthetic methodologies that minimize waste and reduce energy consumption. Such initiatives align with broader trends toward sustainable chemistry practices, ensuring that the compound's utility is both effective and environmentally responsible.
Looking ahead, the future prospects for 5-Amino-2-(hydroxymethyl)phenol appear promising as new applications emerge from interdisciplinary research. Collaborations between chemists, biologists, and material scientists will likely expand its utility across multiple domains. Advances in computational chemistry may also accelerate the discovery of novel derivatives with enhanced properties.
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